molecular formula C32H36BrN5O8 B1677778 Pibrozelesin CAS No. 154889-68-6

Pibrozelesin

Cat. No.: B1677778
CAS No.: 154889-68-6
M. Wt: 698.6 g/mol
InChI Key: QRMNENFZDDYDEF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pibrozelesin, also known as KW-2189, is a semisynthetic water-soluble derivative of the antineoplastic antibiotic duocarmycin B2. This compound is activated by carboxyl esterase and alkylates DNA by binding to adenine-thymine-rich sequences in the minor groove of DNA. This binding inhibits DNA replication and induces apoptosis, making it a potent antitumor agent .

Preparation Methods

Pibrozelesin is synthesized through a series of chemical reactions starting from duocarmycin B2. The synthetic route involves the reaction of 8-(S)-(bromomethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrole-2-carboxylic acid methyl ester with tert-butyl-dimethylsilyl chloride in dimethylformamide to form the corresponding O-silyl derivative. This derivative is then treated with camphorsulfonic acid in hot chloroform to yield 8-(S)-(bromomethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-3,6,7,8-tetrahydrobenzo[1,2-b:4,3-b’]dipyrrole-1-carboxylic acid methyl ester. Finally, this compound is desilylated with tetrabutylammonium fluoride in tetrahydrofuran and condensed with N-methylpiperazine and 4-nitrophenyl chloroformate by means of triethylamine in dichloromethane .

Chemical Reactions Analysis

Pibrozelesin undergoes several types of chemical reactions, primarily involving DNA alkylation. The compound is activated by carboxyl esterase, which facilitates its binding to adenine-thymine-rich sequences in the minor groove of DNA. This binding results in DNA strand breaks, inhibiting DNA replication and inducing apoptosis. The major products formed from these reactions are DNA adducts and fragmented DNA strands .

Scientific Research Applications

Pibrozelesin has been extensively studied for its antitumor activity. It has shown evidence of anti-tumor activity in hepatocellular carcinoma and has been in phase II clinical trials for the treatment of advanced malignant melanoma and advanced renal cell carcinoma. due to significant and prolonged hematologic toxicity, further development of this drug in hepatocellular carcinoma was not possible. Despite this, this compound remains a valuable compound in cancer research due to its potent DNA-alkylating properties .

Mechanism of Action

Pibrozelesin exerts its effects by alkylating DNA at adenine-thymine-rich sequences in the minor groove. This alkylation inhibits DNA replication and induces apoptosis. The compound is activated by carboxyl esterase, which facilitates its binding to DNA. The primary molecular targets of this compound are the adenine-thymine-rich sequences in the minor groove of DNA, and the pathways involved include DNA replication inhibition and apoptosis induction .

Comparison with Similar Compounds

Pibrozelesin is part of the duocarmycin family of compounds, which are known for their potent DNA-alkylating properties. Similar compounds include duocarmycin A, duocarmycin SA, and CC-1065. These compounds also bind to the minor groove of DNA and induce DNA strand breaks. this compound is unique in its water solubility and its activation by carboxyl esterase, which distinguishes it from other duocarmycin derivatives .

Properties

IUPAC Name

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMNENFZDDYDEF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36BrN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154889-68-6
Record name Pibrozelesin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154889686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIBROZELESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHK933KCIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pibrozelesin
Reactant of Route 2
Reactant of Route 2
Pibrozelesin
Reactant of Route 3
Reactant of Route 3
Pibrozelesin
Reactant of Route 4
Pibrozelesin
Reactant of Route 5
Reactant of Route 5
Pibrozelesin
Reactant of Route 6
Reactant of Route 6
Pibrozelesin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.